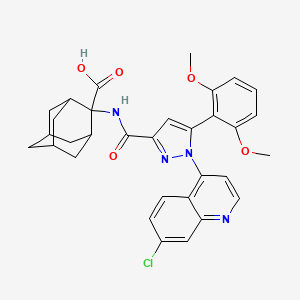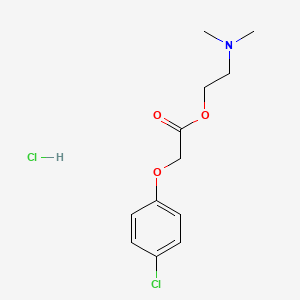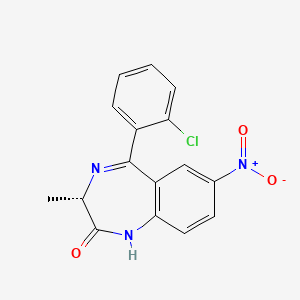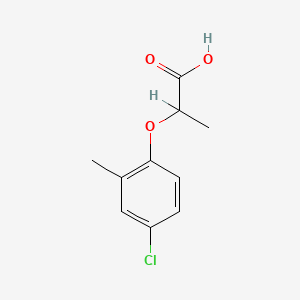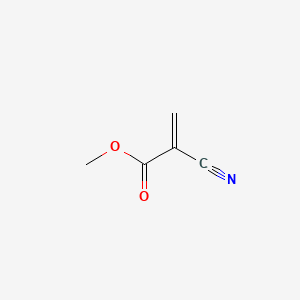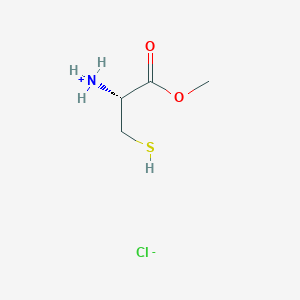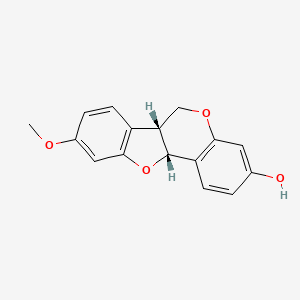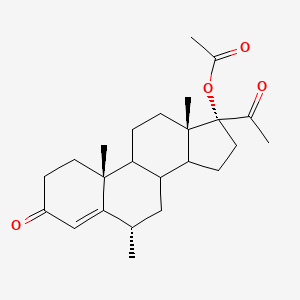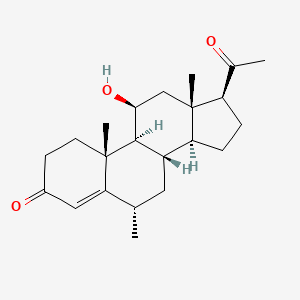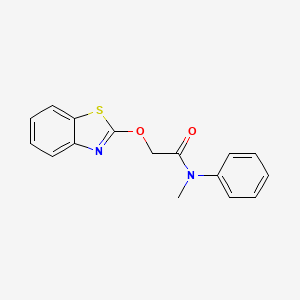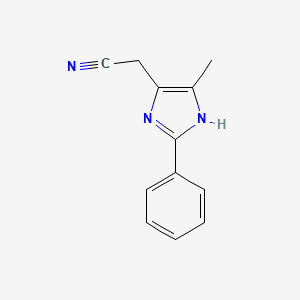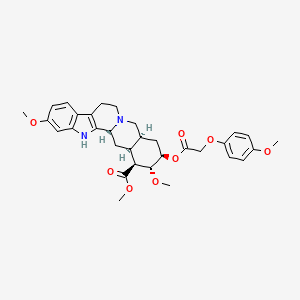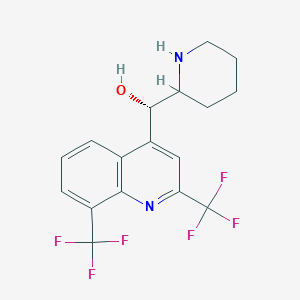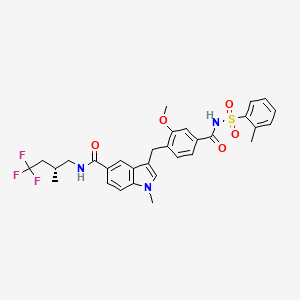
Masilukast
概要
説明
マシルカストは、ロイコトリエン受容体拮抗薬として機能する低分子薬です。 アストラゼネカによって開発され、現在では喘息の治療における可能性を秘めた薬剤として研究されています 。 この化合物は、喘息やアレルギー性鼻炎などの疾患に関与する炎症性メディエーターであるロイコトリエンの作用を阻害する能力で知られています .
準備方法
合成経路と反応条件
マシルカストの合成は、その活性体のエナンチオ選択的合成を含むいくつかの重要なステップを含みます。 重要なステップの1つは、(4R,5S)-3-(1-オキソ-4,4,4-トリフルオロブチル)-4-メチル-5-フェニル-2-オキサゾリジノンジアステレオ選択的アルキル化であり、これはアミド置換基のキラリティを確立します 。 この方法は、99%を超えるエナンチオマー純度でマシルカストを生成するための効率的な経路を提供します .
工業生産方法
マシルカストの工業生産方法は、通常、ラボ合成と同じ原理を使用して大規模合成を行い、収率と純度を向上させています。 プロセスには、最終製品が医薬品基準を満たすようにするための複数の精製工程が含まれています .
化学反応の分析
反応の種類
マシルカストは、次のものを含むさまざまな化学反応を起こします。
酸化: この反応は、分子の官能基を修飾することができ、活性を変える可能性があります。
還元: この反応は、二重結合または他の官能基を還元することができ、分子の特性に影響を与えます。
一般的な試薬と条件
マシルカストの合成および修飾で使用される一般的な試薬には、次のものがあります。
酸化剤: 過酸化水素または過マンガン酸カリウムなど。
還元剤: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなど。
置換試薬: ハロゲン化物またはその他の求核剤.
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はケトンまたはアルデヒドの形成につながる可能性があり、還元はアルコールまたはアミンを生成する可能性があります .
科学研究への応用
マシルカストは、次のような広範な科学研究への応用を持っています。
化学: ロイコトリエン受容体拮抗薬とその合成を研究するためのモデル化合物として使用されます。
生物学: ロイコトリエン経路と炎症反応への影響について調査されています。
医学: 喘息などの炎症性疾患の治療のための臨床試験中です。
科学的研究の応用
Masilukast has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying leukotriene receptor antagonists and their synthesis.
Biology: Investigated for its effects on leukotriene pathways and inflammatory responses.
Medicine: Under clinical trials for treating asthma and other inflammatory conditions.
Industry: Potential applications in developing new anti-inflammatory drugs
作用機序
マシルカストは、炎症反応に関与するシステイニルロイコトリエン受容体(CysLT1)を阻害することにより効果を発揮します。 これらの受容体を阻害することにより、マシルカストはロイコトリエンの作用を防ぎ、喘息などの疾患における炎症と気管支収縮を軽減します 。 分子標的はCysLT1受容体であり、関与する経路は主にロイコトリエンシグナル伝達カスケードに関連しています .
類似の化合物との比較
類似の化合物
モンテルカスト: 喘息やアレルギー性鼻炎の治療に使用される別のロイコトリエン受容体拮抗薬。
ザフィルカスト: モンテルカストと同様に、喘息管理に使用されます。
プランルカスト: 類似の用途を持つ別のロイコトリエン受容体拮抗薬.
マシルカストの独自性
マシルカストは、高い純度と効力を実現する特定のエナンチオ選択的合成により独自性があります。 CysLTとCysLT1の両方の受容体を阻害する能力により、炎症性疾患の治療において汎用性の高い化合物となっています .
類似化合物との比較
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used for treating asthma and allergic rhinitis.
Zafirlukast: Similar to Montelukast, used for asthma management.
Pranlukast: Another leukotriene receptor antagonist with similar applications.
Uniqueness of Masilukast
This compound is unique due to its specific enantioselective synthesis, which provides high purity and potency. Its ability to block both CysLT and CysLT1 receptors makes it a versatile compound in the treatment of inflammatory conditions .
特性
IUPAC Name |
3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methyl-N-[(2R)-4,4,4-trifluoro-2-methylbutyl]indole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32F3N3O5S/c1-19(16-31(32,33)34)17-35-29(38)22-11-12-26-25(14-22)24(18-37(26)3)13-21-9-10-23(15-27(21)42-4)30(39)36-43(40,41)28-8-6-5-7-20(28)2/h5-12,14-15,18-19H,13,16-17H2,1-4H3,(H,35,38)(H,36,39)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMFXAMQUGLVGA-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)C(=O)NCC(C)CC(F)(F)F)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)C(=O)NC[C@H](C)CC(F)(F)F)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32F3N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929478 | |
| Record name | 3-[(4-{Hydroxy[(2-methylbenzene-1-sulfonyl)imino]methyl}-2-methoxyphenyl)methyl]-1-methyl-N-(4,4,4-trifluoro-2-methylbutyl)-1H-indole-5-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136564-68-6 | |
| Record name | Masilukast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136564686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Masilukast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16227 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-[(4-{Hydroxy[(2-methylbenzene-1-sulfonyl)imino]methyl}-2-methoxyphenyl)methyl]-1-methyl-N-(4,4,4-trifluoro-2-methylbutyl)-1H-indole-5-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MASILUKAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QJ3R1H23S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
